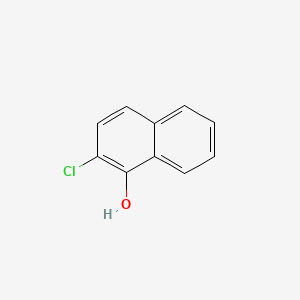

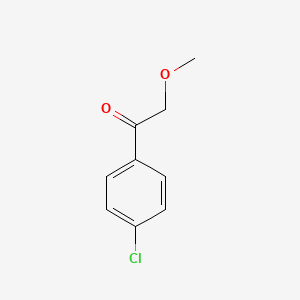

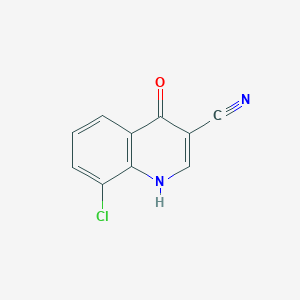

8-Chloro-2-methoxy-1,5-naphthyridine

概要

説明

Synthesis Analysis

The synthesis of 8-Chloro-2-methoxy-1,5-naphthyridine and related compounds has been explored through various methods. For instance, the synthesis of 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was achieved using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, a series of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives were prepared and evaluated for antibacterial activity, indicating the versatility of naphthyridine derivatives in medicinal chemistry . Additionally, 4,8-substituted 1,5-naphthyridines were synthesized via Suzuki cross-coupling reactions, showcasing the adaptability of the naphthyridine core for functionalization .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been characterized using various techniques. For MBCND, Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, and spectral data such as IR, 1H NMR, and mass spectra were used for structural deduction . The crystal structure of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing the coordination environment of the Cu2+ ion .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been explored in various contexts. The intramolecular 1,3-dipolar cycloaddition reaction was utilized to synthesize a 1,8-naphthyridin-5-one derivative . The Vilsmeier-Haack type reaction route was employed to synthesize 2-chloro-3-formyl-1,8-naphthyridine, which served as a precursor for further novel 1,8-naphthyridine derivatives . Additionally, the Suzuki–Miyaura reactions of 2,7-dichloro-1,8-naphthyridine led to the preparation of diaryl- and dialkenyl-1,8-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been extensively studied. The synthesized 4,8-substituted 1,5-naphthyridines demonstrated high thermal robustness and phase transition temperatures, along with blue fluorescence in both solution and solid state, indicating their potential as materials for OLEDs . The nonlinear optical properties (NLO) and natural bonding orbital (NBO) analysis of MBCND were also discussed, providing insight into the electronic structure of these compounds .

科学的研究の応用

Antimalarial Research

Research has explored the potential of compounds related to 8-Chloro-2-methoxy-1,5-naphthyridine in antimalarial applications. Studies on N4-substituted 2-methoxy(and 2-hydroxy)-1,5-naphthyridin-4-amines, derivatives of this compound, have been conducted to assess their antimalarial activity. However, these derivatives showed no significant antimalarial activity compared to standard treatments like chloroquine or primaquine in preliminary in vivo screens against Plasmodium vinckei vinckei in mice (Barlin & Tan, 1984). Another study focused on the synthesis of new antimalarial drugs, including pyronaridine, a derivative of 2-methoxy-7-chloro-10-[3′, 5′-bis (pyrrolidinomethyl)-4′-hydroxyanilino] benzo[b] 1,5-naphthyridine, which exhibited high schizonticidal activity and low toxicity (Zheng et al., 1982).

Chemical Sensing Applications

A study on a colorimetric sensor, 2-((7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)phenol (NAP), revealed its effectiveness in detecting Cu2+ ions both in aqueous solutions and on test papers. This sensor responds to Cu2+ ions by changing its color from yellow to pink, easily observable by the naked eye (Dai et al., 2018).

Ligand and Complex Synthesis

The molecule has been used to develop a series of new bidentate and tridentate ligands for constructing Ru(II) complexes, highlighting its potential in inorganic chemistry. These ligands have been synthesized using Stille coupling or Friedlander condensation methodologies and have shown interesting properties in terms of absorption and communication between metal centers in dinuclear complexes (Singh & Thummel, 2009).

Synthesis of Novel Derivatives

A variety of studies have been conducted to synthesize novel derivatives of this compound. This includes the development of 1-hydroxy-5-methoxy-benzo[f][2,7]naphthyridines from easily available precursors, showcasing the compound's versatility in organic synthesis (Rajeev & Rajendran, 2010). Additionally, research on the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol (Isoaaptamine) and its analogues, which are known as PKC inhibitors isolated from sponges, highlights the compound's relevance in medicinal chemistry (Walz & Sundberg, 2000).

Cancer Research

In the field of cancer research, 1,8-naphthyridine derivatives, including those related to this compound, have been investigated for their potential anticancer properties. One study demonstrated the efficacy of 9-methoxy benzo[b][1,8] Naphthyridin-2(1H)-one against lung cancer, showing strong binding properties against proteins responsible for causing lung cancer (Thilagam & Rajendran, 2015).

Antibacterial Activity

1,8-naphthyridine sulfonamides, structurally related to this compound, have been studied for their inhibitory action against efflux pumps in multiresistant Staphylococcus aureus strains. These compounds showed potential in inhibiting TetK and MrsA efflux pumps, contributing to antibacterial research (Oliveira-Tintino et al., 2020).

作用機序

Target of Action

It’s worth noting that naphthyridine derivatives, in general, have been found to exhibit a wide range of biological activities .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific derivative and target .

Biochemical Pathways

Naphthyridines are known to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Naphthyridines, in general, have been found to exhibit a variety of biological activities .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of naphthyridines .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

将来の方向性

生化学分析

Biochemical Properties

It is known that naphthyridines, the class of compounds to which it belongs, exhibit a great variety of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Related naphthyridine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, some naphthyridines have demonstrated anticancer properties

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

8-chloro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAVZRJSEDSFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623779 | |

| Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

249889-68-7 | |

| Record name | 8-Chloro-2-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2-methoxy-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。